4-Chloro-2,8-difluorophenoxathiine
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Overview
Description
4-Chloro-2,8-difluorophenoxathiine is an organic compound that belongs to the class of phenoxathiines Phenoxathiines are heterocyclic compounds containing a sulfur atom and an oxygen atom in a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,8-difluorophenoxathiine can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts acylation followed by cyclization. The reaction typically involves the use of chlorinated and fluorinated aromatic compounds as starting materials. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,8-difluorophenoxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, often used in acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxathiine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
4-Chloro-2,8-difluorophenoxathiine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,8-difluorophenoxathiine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-2-fluorotoluene: Used in the synthesis of other organic compounds.
Uniqueness
4-Chloro-2,8-difluorophenoxathiine is unique due to its specific tricyclic structure containing both chlorine and fluorine atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
56348-79-9 |
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Molecular Formula |
C12H5ClF2OS |
Molecular Weight |
270.68 g/mol |
IUPAC Name |
4-chloro-2,8-difluorophenoxathiine |
InChI |
InChI=1S/C12H5ClF2OS/c13-8-3-7(15)5-11-12(8)16-9-2-1-6(14)4-10(9)17-11/h1-5H |
InChI Key |
HLUHUTFNOSDCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=C(O2)C(=CC(=C3)F)Cl |
Origin of Product |
United States |
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